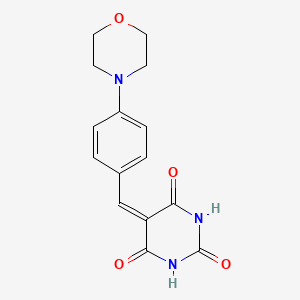

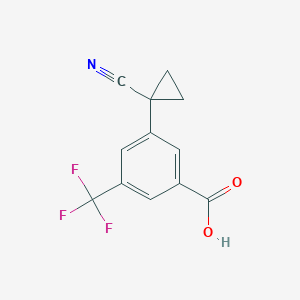

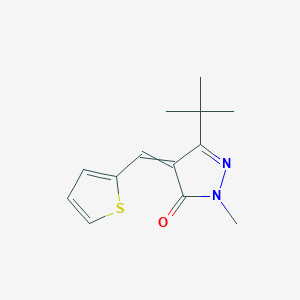

5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTP and has been extensively studied for its unique properties and mechanism of action.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Isoxazoles and Oxadiazoles:

- 5-(Arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones, similar in structure to 5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, have been used to synthesize 2-aryltetrahydro-1'H,2'H-spiro(isoxazole[3,2-c][1,4]oxazine-3,5'-pyrimidine)-2',4',6'(3'H)-triones and 3,4-diaryl-1,2,5-oxadiazole N-oxides. This synthesis involves the reaction with morpholine in the presence of hydrogen peroxide and catalytic amounts of sodium tungstate (Tyrkov, 2020).

Catalytic Activities:

- Copper(II) complexes of pyrimidine-2,4,6-trione derivatives have been used as catalysts for the peroxidative oxidation of cyclohexane, demonstrating moderate activity under mild conditions in acetonitrile (Fırıncı, 2019).

Synthesis of Barbiturates and Pyrimidines:

- The compound has been employed in the synthesis of various barbiturate and pyrimidine derivatives. These include compounds like 5-arylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and pyrano[2,3-d]pyrimidinones, which are synthesized using various catalysts and reaction conditions. Notable among these is the use of L-Proline based ionic liquids and succinimidinium hydrogensulfate as catalysts (Patil, Satkar, & More, 2020) (Goli-Jolodar, Shirini, & Seddighi, 2016).

Biological Applications

Antimycobacterial Activity:

- Derivatives of 5-(hetarylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones have shown antimycobacterial activity against Mycobacterium lufu. These compounds exhibited various strengths of activity compared to standard drugs and were found to have low toxicity, indicating their potential as antimycobacterial agents (Yushin et al., 2020).

Calcium Channel Blockade and Blood Pressure Lowering:

- Pyrimidine 2, 4, 6-trione derivatives, including variations of 5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, have been found to exhibit L-type calcium channel blockade activity. This property makes them effective in cardiovascular diseases and shows potential for blood pressure lowering effects (Irshad, Khan, Kamal, & Iqbal, 2022).

Propiedades

IUPAC Name |

5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c19-13-12(14(20)17-15(21)16-13)9-10-1-3-11(4-2-10)18-5-7-22-8-6-18/h1-4,9H,5-8H2,(H2,16,17,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEVUYLZKJPAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2721570.png)

![N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2721575.png)

![2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole](/img/structure/B2721581.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)

![(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone](/img/structure/B2721585.png)

![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)